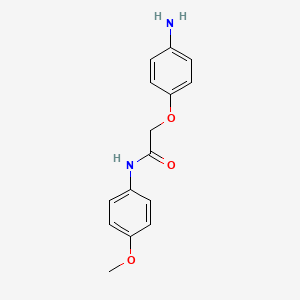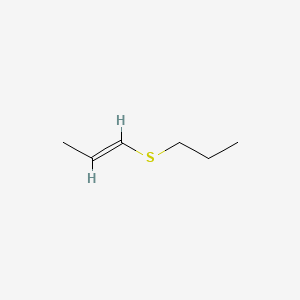
2-Bromo-4'-methoxybenzophenone
概要
説明
2-Bromo-4'-methoxybenzophenone is a useful research compound. Its molecular formula is C14H11BrO2 and its molecular weight is 291.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Bromophenol Derivatives in Marine Algae
Research by Zhao et al. (2004) identified various bromophenol derivatives, including 4'-methoxy-2'',3',3''-tribromo-4'',5',5''-trihydroxydiphenylacetic acid, isolated from the red alga Rhodomela confervoides. These compounds were evaluated for their activity against human cancer cell lines and microorganisms, though found inactive in this study (Zhao et al., 2004).
2. Environmental Monitoring
Negreira et al. (2009) developed a method for determining hydroxylated benzophenone UV absorbers, including 2-hydroxy-4-methoxybenzophenone, in environmental water samples. This study is crucial for understanding the environmental impact and distribution of such compounds (Negreira et al., 2009).
3. Photodynamic Therapy
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups, including 5-bromo-2-(3,4-dicyanophenoxy)-3-methoxy benzylidene, for potential use in photodynamic therapy for cancer treatment. These compounds exhibited high singlet oxygen quantum yield, a crucial property for effective photodynamic therapy (Pişkin et al., 2020).
4. Antioxidant Activity in Marine Algae
Li et al. (2011) explored the antioxidant activity of bromophenols from the marine red alga Rhodomela confervoides, which included compounds like 2-methoxy-3-bromo-5-hydroxymethylphenol. These natural antioxidants have potential applications in preventing oxidative deterioration in food and pharmaceuticals (Li et al., 2011).
5. Antibacterial Properties
Xu et al. (2003) identified antibacterial bromophenols from the marine red alga Rhodomela confervoides. These compounds demonstrated varying degrees of antibacterial activity, suggesting potential use in antibacterial applications (Xu et al., 2003).
作用機序
Target of Action
A similar compound, 2-bromo-4’-methoxyacetophenone, is known to act as a potent protein tyrosine phosphatase inhibitor . Protein tyrosine phosphatases play crucial roles in cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Bromo-4’-methoxybenzophenone might interact with its targets in a similar manner.
Pharmacokinetics
Its solubility in various solvents such as dmso, water (partly miscible), most organic solvents, and methanol suggests that it could have good bioavailability.
生化学分析
Biochemical Properties
2-Bromo-4’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination reactions, where it can act as a substrate for enzymes involved in oxidative processes . The compound’s bromine atom can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis . Additionally, 2-Bromo-4’-methoxybenzophenone can interact with proteins through its aromatic ring, potentially affecting protein folding and function.
Cellular Effects
The effects of 2-Bromo-4’-methoxybenzophenone on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of key signaling molecules . This compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For instance, it may affect the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance.
Molecular Mechanism
At the molecular level, 2-Bromo-4’-methoxybenzophenone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . The compound’s bromine atom can participate in enzyme inhibition or activation, depending on the context of the reaction . Additionally, 2-Bromo-4’-methoxybenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4’-methoxybenzophenone can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term studies have shown that 2-Bromo-4’-methoxybenzophenone can have lasting effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .
Dosage Effects in Animal Models
The effects of 2-Bromo-4’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative damage . At high doses, it can become toxic, leading to adverse effects such as cellular apoptosis and tissue damage . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .
Metabolic Pathways
2-Bromo-4’-methoxybenzophenone is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism is complex and can vary depending on the specific biological context .
Transport and Distribution
Within cells and tissues, 2-Bromo-4’-methoxybenzophenone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-4’-methoxybenzophenone is an important factor in its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these organelles . The presence of 2-Bromo-4’-methoxybenzophenone in these compartments can affect their function, particularly in terms of oxidative stress and protein folding .
特性
IUPAC Name |
(2-bromophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQIWWJREILQAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428500 | |
| Record name | 2-BROMO-4'-METHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59142-63-1 | |
| Record name | 2-BROMO-4'-METHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)


![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)










